molecular formula C6H10N2O5 B14391917 1-(Ethenyloxy)-2,2-dinitrobutane CAS No. 89367-77-1

1-(Ethenyloxy)-2,2-dinitrobutane

Cat. No.: B14391917
CAS No.: 89367-77-1
M. Wt: 190.15 g/mol
InChI Key: ASONYRVRRQENAQ-UHFFFAOYSA-N
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Description

1-(Ethenyloxy)-2,2-dinitrobutane is an organic compound characterized by the presence of an ethenyloxy group and two nitro groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-2,2-dinitrobutane typically involves the reaction of butane derivatives with ethenyloxy and nitro groups under controlled conditions. One common method involves the use of alkoxymercuration, where an alkene reacts with mercuric acetate in the presence of an alcohol to form an ether. This is followed by nitration to introduce the nitro groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where butane derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The ethenyloxy group can be introduced through etherification reactions using appropriate alcohols and catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenyloxy)-2,2-dinitrobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethenyloxy)-2,2-dinitrobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-2,2-dinitrobutane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

89367-77-1

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

1-ethenoxy-2,2-dinitrobutane

InChI

InChI=1S/C6H10N2O5/c1-3-6(7(9)10,8(11)12)5-13-4-2/h4H,2-3,5H2,1H3

InChI Key

ASONYRVRRQENAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC=C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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